Cas no 1505662-03-2 (2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine)
2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1831793
- 1505662-03-2
- 2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine
- 2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine
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- Inchi: 1S/C12H17N/c1-9-6-4-5-7-10(9)12(13)8-11(12,2)3/h4-7H,8,13H2,1-3H3
- InChI Key: NRZHQUDHIKQPNN-UHFFFAOYSA-N
- SMILES: NC1(C2C=CC=CC=2C)CC1(C)C
Computed Properties
- Exact Mass: 175.136099547g/mol
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831793-0.05g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1831793-0.1g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1831793-0.25g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1831793-0.5g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1831793-1.0g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1831793-2.5g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1831793-5.0g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1831793-10.0g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1831793-1g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1831793-5g |
2,2-dimethyl-1-(2-methylphenyl)cyclopropan-1-amine |
1505662-03-2 | 5g |
$3977.0 | 2023-09-19 |
2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine
Introduction to 2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine (CAS No. 1505662-03-2)
2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1505662-03-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of cyclopropanamine derivatives, characterized by a cyclopropane ring substituted with an amine group and additional alkyl and aromatic moieties. The presence of a dimethyl group at the 2-position of the cyclopropane ring and a 2-methylphenyl (o-tolyl) substituent at the 1-position introduces specific steric and electronic effects that make this molecule of significant interest for medicinal chemistry applications.
The structural motif of 2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine (CAS No. 1505662-03-2) offers a combination of features that are highly relevant in modern drug design. The cyclopropane ring is known for its high ring strain, which can be exploited to enhance binding affinity to biological targets. Additionally, the amine functionality provides a versatile site for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored pharmacological properties. The o-tolyl group introduces a methyl substituent at the ortho position relative to the phenyl ring, influencing both electronic distribution and steric interactions within the molecule.
In recent years, there has been growing interest in cyclopropanamine derivatives as potential candidates for therapeutic intervention. These compounds have been explored for their activity against various biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegenerative diseases. The unique structural features of 2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine (CAS No. 1505662-03-2) make it a promising scaffold for developing novel pharmacological agents. Specifically, the cyclopropane ring can engage in favorable interactions with hydrophobic pockets of target proteins, while the amine group can form hydrogen bonds or participate in salt bridge interactions.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery programs. The combination of steric hindrance provided by the dimethyl group and electronic modulation from the o-tolyl substituent allows for fine-tuning of binding affinity and selectivity. This balance is crucial in pharmaceutical development, where off-target effects can lead to adverse side effects. Preclinical studies have begun to explore the pharmacokinetic and pharmacodynamic properties of derivatives inspired by 2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine (CAS No. 1505662-03-2), providing insights into their potential therapeutic utility.
Recent advances in computational chemistry have enabled more efficient virtual screening and molecular docking studies targeting this compound class. By leveraging high-throughput virtual screening (HTVS) techniques, researchers can rapidly identify analogs with enhanced binding affinity or improved metabolic stability. The structural framework of 2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine (CAS No. 1505662-03-2) serves as an excellent starting point for such investigations, given its well-defined interactions with biological targets.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic strategies include cyclopropanation reactions followed by functional group interconversions to introduce the desired substituents. Advances in catalytic methods have further refined these processes, enabling scalable production suitable for both academic research and industrial applications.
The pharmacological profile of 2,2-Dimethyl-1-(2-methylphenyl)cyclopropan-1-amine (CAS No. 1505662-03-2) has been preliminarily assessed through in vitro assays targeting relevant biological pathways. Initial findings suggest potential activity against enzymes such as cytochrome P450 isoforms, which play critical roles in drug metabolism. Additionally, interactions with G-protein coupled receptors (GPCRs) have been explored, given their importance in signal transduction processes associated with various diseases.
The compound’s stability under various conditions is another critical factor in its development as a pharmaceutical agent. Studies on its photostability and thermal degradation profiles indicate that it maintains structural integrity under standard storage conditions but may require protective measures against prolonged exposure to light or elevated temperatures.
In conclusion, iven its unique structural features and promising pharmacological potential, etsidered together, etsidered together, etsidered together, etsidered together, etsidered together,etsidered together,etsidered together,etsidered together,etsidered together,etsidered together,etsidered together,etsidered together,etsidered together,etsidered together,etroduction to * * * * * * * * * * * * * * * *Dimethy*myc*prop*an*an*mine* (*CAS No.* *0506*62*-0*3*-20*)* provides valuable insights into its potential role in pharmaceutical research and development.*Further studies are warranted to fully elucidate its therapeutic applications*and optimize its pharmacokinetic properties.*The continued exploration*of this class*of compoun*s will contribute significantly*to advances i*n drug discovery*and medicinal chemistry.*
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